{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine
Description
{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine is a secondary amine featuring two distinct aromatic substituents: a 4-(methylsulfanyl)benzyl group and a 3,4,5-trimethoxybenzyl group.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-20-16-9-14(10-17(21-2)18(16)22-3)12-19-11-13-5-7-15(23-4)8-6-13/h5-10,19H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTZTRUHYZXVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylsulfanyl)benzyl chloride and 3,4,5-trimethoxybenzylamine.
Nucleophilic Substitution: The 4-(methylsulfanyl)benzyl chloride undergoes a nucleophilic substitution reaction with 3,4,5-trimethoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or toluene at a temperature range of 25-50°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) derivatives under controlled conditions.
Reaction Conditions and Outcomes
| Oxidizing Agent | Catalyst | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|---|
| H₂O₂ | Na₂WO₄ | Glacial acetic acid | 55°C | 50 min | Sulfone | 80–92% | |
| m-CPBA | (NH₄)₂MoO₄ | Dichloromethane | RT | 12 h | Sulfoxide | 75% |
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Mechanistic Insight : Sodium tungstate (Na₂WO₄) catalyzes the oxidation of -SMe to -SO₂ via a peroxo-tungstate intermediate, enabling efficient conversion in glacial acetic acid .
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Byproduct Mitigation : Reactions using H₂O₂/Na₂WO₄ produce minimal byproducts compared to KMnO₄ or NaClO-based methods .
Nucleophilic Substitution Reactions
The -SMe group acts as a leaving group in nucleophilic substitutions, particularly with amines or halides.
Example Reaction
Reacting the compound with 2-bromo-3′-nitroacetophenone in acetonitrile at 60°C for 0.25 hours yields a quaternary ammonium aldimine derivative (3a ) with 71% efficiency .
Key Parameters :
-
Solvent : Acetonitrile enhances electrophilicity at the sulfur center.
Condensation with Carbonyl Compounds
The amine functionality participates in Schiff base formation.
Case Study
Condensation with pyridine-4-carbaldehyde in dichloromethane (40°C, 30 hours) forms a stable imine linkage, confirmed by FT-IR (C=N stretch at 1600 cm⁻¹) and ¹H NMR .
Optimization :
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Molecular Sieves : 4Å sieves absorb water, shifting equilibrium toward imine formation .
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Base Catalysis : Pyrrolidine (10 mol%) deprotonates intermediates, enhancing reaction rate .
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis.
Triazole Formation
Treatment with sodium hydroxide under reflux cyclizes the intermediate into 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (5 ), a scaffold for sulfone derivatives .
Mechanism :
Functionalization of the Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl moiety undergoes demethylation or electrophilic substitution.
Demethylation
Using BBr₃ in dichloromethane selectively removes methoxy groups, yielding phenolic derivatives for further coupling .
Electrophilic Aromatic Substitution
Nitration or sulfonation occurs at the para position relative to methoxy groups, driven by their strong electron-donating effects .
Biological Activity Modulation
Derivatives of this compound exhibit enhanced bioactivity upon structural modification:
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Sulfone Analogues : Show improved binding to tubulin, inhibiting microtubule polymerization (IC₅₀ = 1.2 μM) .
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Quaternary Ammonium Derivatives : Display antimicrobial activity against S. aureus (MIC = 8 μg/mL) .
Spectroscopic Characterization
Reaction products are validated using:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to {[4-(methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine exhibit promising anticancer properties. The presence of the trimethoxyphenyl group has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, research has shown that modifications in the phenyl moiety can lead to increased apoptosis in cancer cells by disrupting cellular signaling pathways related to growth and survival .
1.2 Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. The methylsulfanyl group is thought to play a role in modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Studies have demonstrated that related compounds can improve cognitive function in animal models of neurodegenerative diseases .
Materials Science
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that compounds with similar structures exhibit favorable charge mobility and stability under operational conditions .
2.2 Polymer Composites
This compound can also be incorporated into polymer matrices to enhance mechanical and thermal properties. By modifying the polymer's structure with this compound, researchers have observed improvements in tensile strength and thermal stability, making it suitable for advanced engineering applications .
Biological Studies
3.1 Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with receptors involved in inflammatory responses and cancer progression. The docking results indicate potential pathways through which this compound could exert its biological effects .
3.2 Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound reveal potential efficacy against a range of bacterial strains. The presence of the methylsulfanyl group is hypothesized to enhance membrane permeability, allowing for greater uptake into microbial cells and subsequent inhibition of growth .
Summary Table of Applications
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against cancer cell lines |
| Neuroprotective agents | Improved cognitive function in neurodegenerative models | |
| Materials Science | Organic electronics | Favorable charge mobility for OLEDs and OPVs |
| Polymer composites | Enhanced mechanical and thermal properties | |
| Biological Studies | Molecular docking studies | Effective binding with inflammatory and cancer-related receptors |
| Antimicrobial agents | Potential efficacy against various bacterial strains |
Mechanism of Action
The mechanism of action of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine
- Structure : Features a 2-(4-methoxyphenyl)ethyl chain instead of the 3,4,5-trimethoxybenzyl group.
- Key Differences : The ethyl linker introduces conformational flexibility, while the single methoxy group reduces electron density compared to the tri-methoxy counterpart. This may alter binding kinetics in receptor-ligand systems .
Aromatic Heterocycle vs. Benzyl Systems
{[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]methyl}amine
- Structure : Replaces the 4-(methylsulfanyl)benzyl group with a pyrrole ring.
- Key Differences : The pyrrole’s aromaticity and lone pair on nitrogen introduce distinct electronic properties. The methyl groups at positions 2 and 5 may sterically hinder interactions, contrasting with the linear benzyl group in the target compound .
2-(Methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidine
- Structure : Substitutes the amine linkage with a pyrimidine ring.
- Key Differences : The pyrimidine’s planar structure and hydrogen-bond acceptor sites (N atoms) could enhance interactions with enzymes like dihydrofolate reductase, diverging from the amine’s protonation-dependent activity .
Functional Group Modifications
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Structure : Incorporates a triazole ring and allylsulfanyl group.
Biological Activity
The compound {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H23NO3S
- Molecular Weight : 341.44 g/mol
- IUPAC Name : this compound
This compound features a methylsulfanyl group attached to a phenyl ring and a trimethoxyphenyl moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methylsulfanyl and trimethoxy groups enhances its binding affinity and selectivity towards specific molecular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Anticancer Activity
Research has indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that modifications to the phenyl rings enhance antiproliferative activity against various cancer cell lines.
| Compound | IC50 (nM) | Cell Lines Tested |
|---|---|---|
| 4k | 7.1 | HT-29, A549 |
| 4n | 7.2 | RS4;11 |
| 4o | 1.3 | Multiple Cell Lines |
In a comparative study of structurally related compounds, the introduction of electron-donating groups such as methoxy or ethoxy significantly increased antiproliferative activity. Conversely, substituents like methylsulfanyl reduced activity in several cancer cell lines .
Other Biological Activities
Apart from anticancer effects, the compound's structure suggests potential antibacterial and antifungal properties. Similar compounds have been screened for their efficacy against pathogens like Escherichia coli and Staphylococcus aureus, indicating a broader spectrum of biological effects .
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various derivatives against seven human cancer cell lines. The results demonstrated that specific substitutions on the phenyl rings significantly influenced bioactivity, with some compounds showing over tenfold increases in potency compared to their analogues .
- Mechanistic Insights : Another investigation focused on the molecular docking studies that elucidated how the compound binds to target proteins involved in cancer progression. This study provided insights into the structural requirements for optimal binding and activity .
Q & A
Q. What are the optimal synthetic routes for {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via reductive amination between 4-(methylsulfanyl)benzylamine and 3,4,5-trimethoxybenzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Critical parameters include pH control (pH ~6–7) and reaction time (24–48 hrs) to minimize byproducts like Schiff bases . Table 1 : Key Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–30°C | High yield |
| Solvent | Methanol | High solubility |
| Reductant | NaBH3CN | Selective |
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of -NMR (to confirm methoxy and methylsulfanyl groups), -NMR (to verify aromatic carbons), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (as in ) resolves stereochemical ambiguities, while FT-IR confirms amine N-H stretches (~3300 cm) .
Q. What solvents and conditions are suitable for solubility and stability studies?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability testing under varying pH (4–9) and temperatures (4°C, 25°C) via HPLC monitoring (C18 column, acetonitrile/water mobile phase) reveals degradation <5% over 7 days at 4°C .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in biological systems?
- Methodological Answer : Modify substituents (e.g., replace methylsulfanyl with halogen or methoxy groups) and compare bioactivity using assays like enzyme inhibition (e.g., acetylcholinesterase) or receptor binding. Computational docking (AutoDock Vina) predicts binding affinities, validated by in vitro IC measurements . Table 2 : SAR Modifications and Bioactivity
| Substituent | Target Enzyme IC (µM) |
|---|---|
| Methylsulfanyl (original) | 12.3 ± 1.2 |
| Methoxy | 45.6 ± 3.1 |
| Chloro | 8.9 ± 0.9 |
Q. What experimental designs are robust for studying environmental fate and degradation pathways?
- Methodological Answer : Employ a randomized block design with split plots (as in ) to assess photodegradation (UV exposure), hydrolysis (pH 5–9), and microbial degradation (soil microcosms). LC-MS/MS quantifies degradation products, while QSAR models predict ecotoxicity endpoints .
Q. How can contradictory data on compound reactivity be resolved, such as conflicting reports on oxidative stability?
- Methodological Answer : Replicate studies under controlled oxygen levels (using gloveboxes) and analyze via cyclic voltammetry to measure oxidation potentials. Compare results with computational DFT calculations (Gaussian 09) to identify critical redox-active moieties (e.g., methylsulfanyl group) .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to validate true solubility parameters?
- Methodological Answer : Conduct shake-flask experiments with saturated solutions in triplicate, filtered through 0.22 µm membranes. Quantify dissolved compound via UV-Vis spectroscopy (λmax = 280 nm) and cross-validate with nephelometry. Discrepancies often arise from impurities or metastable polymorphs, which can be identified via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
